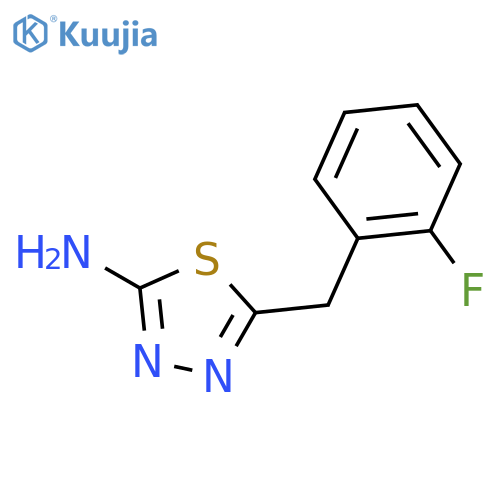Cas no 39181-53-8 (5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine)

39181-53-8 structure
商品名:5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine
5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-[(2-fluorophenyl)methyl]-
- 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
- 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine
- EN300-71709
- AB00096895-01
- LX-0231
- 5-(2-Fluoro-benzyl)-[1,3,4]thiadiazol-2-ylamine
- G37641
- DS-000783
- Oprea1_264512
- HMS2631B23
- CS-0258900
- Oprea1_066195
- Z445126300
- BIM-0033702.P001
- MFCD01364162
- F0452-1735
- 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine
- SMR000281530
- CHEMBL1451374
- SY185059
- DTXSID90353436
- 39181-53-8
- MLS000711763
- 2-Amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole, AldrichCPR
- 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
- 2-amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole
- AKOS005391503
- Cambridge id 5788379
- CBMicro_033886
- AM-900/25025015
- STK077641
- 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-ylamine
- AG-690/12246372
-
- MDL: MFCD01364162
- インチ: InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
- InChIKey: KMYBNTVFQUSIQM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)CC2=NNC(=N)S2)F
計算された属性
- せいみつぶんしりょう: 209.04244
- どういたいしつりょう: 209.04229660g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 51.8
5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-71709-0.05g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95.0% | 0.05g |
$45.0 | 2025-03-21 | |
| Enamine | EN300-71709-1.0g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95.0% | 1.0g |
$193.0 | 2025-03-21 | |
| TRC | B441788-50mg |
5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine |
39181-53-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007984-500mg |
5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine |
39181-53-8 | 500mg |
3168.0CNY | 2021-07-13 | ||
| Life Chemicals | F0452-1735-0.5g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 0.5g |
$134.0 | 2023-09-07 | |
| Life Chemicals | F0452-1735-2.5g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 2.5g |
$284.0 | 2023-09-07 | |
| TRC | B441788-25mg |
5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine |
39181-53-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-71709-2.5g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95.0% | 2.5g |
$378.0 | 2025-03-21 | |
| Life Chemicals | F0452-1735-0.25g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 0.25g |
$127.0 | 2023-09-07 | |
| Life Chemicals | F0452-1735-1g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 1g |
$142.0 | 2023-09-07 |
5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
39181-53-8 (5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine) 関連製品
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:39181-53-8)5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine

清らかである:99%
はかる:1g
価格 ($):202.0